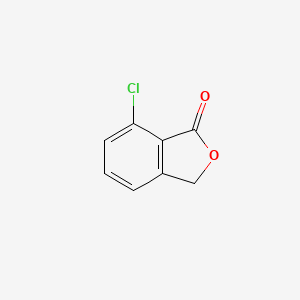

7-Chlorophthalide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescent Labels and Probes

7-Chlorophthalide derivatives, such as 4- and 7-chlorofluorescein, have been synthesized and utilized as fluorescent labels. These derivatives exhibit favorable photophysical properties, including long-wavelength absorption and emission maxima, high fluorescence quantum yield, and narrow emission bandwidth. These features make them highly suitable for detecting multiple target substances in the same sample. Moreover, 4(7)-chlorofluorescein exhibits strong pH dependency between pH 4.0 and 8.0, making it a valuable pH-sensitive fluorescent probe for measuring intracellular pH (Ge et al., 2005).

Solar Energy Conversion

Novel tetra-substituted naphthalocyanines with 7-Chlorophthalide-related structures have been synthesized and characterized for their potential use in dye-sensitized photoelectrochemical solar cells. These compounds, when immobilized on a nanocrystalline TiO2 surface, demonstrated photoinduced dye cations upon optical excitation. However, their redox potential was found to be lower than required for efficient regeneration reactions, resulting in limited photocurrent flow when utilized in photoelectrochemical solar cells (Li et al., 2002).

Light-Harvesting Complexes in Photosynthesis

Chlorophylls and their derivatives, including compounds related to 7-Chlorophthalide, play a crucial role in the assembly of light-harvesting complexes (LHCs) in plants. Modifications on the periphery of chlorophyll molecules, such as the introduction of oxygen atoms or the reduction of side chains, significantly influence the formation of coordination bonds, which are vital for the interaction of chlorophyll with amino acid sidechains in proteins. This interaction isessential for the stable assembly of LHCs, which are integral in photosynthesis. Specifically, Chlorophyll b, which can be structurally related to 7-Chlorophthalide, tends to form electrostatic bonds with Lewis bases with a fixed dipole, like water and peptide backbone carbonyl groups. These interactions are crucial for the assembly of LHCs and highlight the significance of chlorophyll derivatives in the structure and function of photosynthetic apparatus (Hoober et al., 2007).

Safety And Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 7-Chlorophthalide . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

Propriétés

IUPAC Name |

7-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKCTHJTJUDDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00305769 | |

| Record name | 7-CHLOROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorophthalide | |

CAS RN |

70097-45-9 | |

| Record name | 7-Chlorophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070097459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70097-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-CHLOROPHTHALIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00305769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

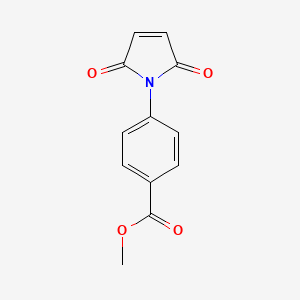

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)